Home > Products > Screening Compounds P84969 > 6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one
6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one - 1934435-81-0

6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one

Catalog Number: EVT-2932769
CAS Number: 1934435-81-0
Molecular Formula: C9H9BrN2O
Molecular Weight: 241.088
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one is a chemical compound classified within the benzodiazepine family, known for its psychoactive properties. Benzodiazepines are widely used in medicine for their anxiolytic, sedative, and muscle relaxant effects. This particular compound features a bromine atom at the 6th position and is often utilized in research related to neurological conditions and pharmacological studies. Its hydrochloride form enhances solubility in water, making it more practical for laboratory applications.

Synthesis Analysis

Methods

The synthesis of 6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one typically involves a bromination reaction of 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one. This is achieved using bromine or brominating agents under controlled conditions to ensure selective substitution at the desired position.

Technical Details

  1. Bromination Reaction:
    • Reagents: Bromine or N-bromosuccinimide (NBS).
    • Conditions: The reaction is generally conducted in an organic solvent such as dichloromethane at low temperatures to minimize side reactions.
    • Yield Optimization: Reaction parameters such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.
  2. Industrial Production:
    • In industrial settings, continuous flow reactors may be used to enhance the efficiency of the synthesis process while maintaining consistent quality.
Molecular Structure Analysis

Structure

The molecular structure of 6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one can be represented by its IUPAC name and structural formula:

  • IUPAC Name: 6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one
  • Molecular Formula: C9H9BrN2O
  • Molecular Weight: 227.09 g/mol
  • InChI: InChI=1S/C9H9BrN2O/c10-6-1-2-7-8(5-6)11-3-4-12-9(7)13;/h1-2,5,11H,3-4H2,(H,12,13);1H.

Data

The compound exhibits a complex three-dimensional structure typical of benzodiazepines with a fused ring system that contributes to its biological activity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one can undergo several chemical transformations:

  1. Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
  2. Oxidation and Reduction: The compound can be oxidized to form oxides or reduced to yield various derivatives.
  3. Hydrolysis: The hydrochloride group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium hydroxide or potassium carbonate as nucleophiles.
  • Oxidation Agents: Potassium permanganate or hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Mechanism of Action

The mechanism of action for 6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one primarily involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors:

  • It enhances GABA's inhibitory effects.
  • This leads to increased sedation and anxiolytic effects.

The presence of the bromine atom at the 6th position and the hydrochloride group significantly influences its receptor affinity and selectivity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting points are often reported around 220–225 °C depending on purity.

Chemical Properties

  • Solubility: Highly soluble in water due to the hydrochloride form.

Relevant Data

The compound's stability and reactivity can vary based on environmental conditions such as pH and temperature.

Applications

6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one finds applications in various scientific fields:

  1. Pharmacological Research: Used in studies investigating GABAergic activity and its effects on anxiety and sleep disorders.
  2. Synthetic Chemistry: Serves as an intermediate in the synthesis of other pharmacologically active compounds within the benzodiazepine class .

This compound's unique structural features contribute significantly to its biological activity and potential therapeutic applications in medicine.

Synthetic Methodologies and Optimization [2] [5] [6]

Cyclization Strategies for Benzodiazepine Core Formation

The construction of the benzodiazepine core represents a critical initial step in synthesizing 6-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one. Several advanced methodologies have been developed to achieve this with high efficiency and precision:

  • Cu-Catalyzed Intramolecular Coupling: A highly efficient approach employs CuI/N,N-dimethylglycine catalysis to facilitate intramolecular C–N bond formation. This method enables the cyclization of 1-(2-bromobenzyl)azetidine-2-carboxamides under mild conditions (refluxing 1,4-dioxane, 3 hours), yielding fused benzodiazepine precursors with exceptional efficiency (91-98% yield). The catalytic system demonstrates remarkable chemoselectivity, preserving aryl-chloride bonds for subsequent functionalization [2]. This method stands out for its operational simplicity and compatibility with sensitive functional groups.

  • Ugi Multicomponent Reaction: The Ugi-four component reaction (U-4CR) provides a versatile single-pot strategy for constructing complex benzodiazepine precursors. By reacting 2-aminobenzaldehyde derivatives, isocyanides, carboxylic acids, and amines, chemists can generate highly functionalized linear intermediates that undergo subsequent cyclization. The concentrated reaction conditions in polar protic solvents (methanol, ethanol, or trifluoroethanol) enhance reaction kinetics and yields. Post-Ugi modifications enable efficient ring closure to form the seven-membered diazepine structure [5] [6]. The inherent modularity of this approach allows rapid structural diversification of the benzodiazepine scaffold.

  • Acid-Catalyzed Cyclocondensation: Traditional yet reliable methods involve condensation reactions between 2-bromobenzylamines and amino acid derivatives under acidic conditions. This approach typically requires protic solvents (methanol/ethanol mixtures) and elevated temperatures (70-80°C) to facilitate imine formation and subsequent ring closure. While generally robust, this method may present limitations in stereoselectivity and functional group tolerance compared to transition metal-catalyzed approaches [1] [7]. The reaction proceeds through a nucleophilic substitution mechanism where the amine attacks the carbonyl carbon, followed by dehydration to form the cyclic structure.

Table 1: Comparative Analysis of Benzodiazepine Core Formation Methods

MethodologyKey Reagents/CatalystsReaction ConditionsReported Yield RangeKey Advantages
Cu-Catalyzed CouplingCuI/N,N-dimethylglycine1,4-Dioxane, reflux, 3h91-98%Exceptional chemoselectivity, mild conditions
Ugi MulticomponentIsonitrile, aldehyde, amine, carboxylic acidMethanol/ethanol, rt-60°C, 12-24h65-85%High atom economy, structural diversity
Acid-Catalyzed CyclizationMineral/organic acidsMethanol/ethanol, 70-80°C, 8-12h60-75%Simple setup, readily available reagents

Bromination Techniques for Position-Specific Halogenation

Position-specific bromination at the C6 position represents a critical structural determinant for biological activity and further derivatization. Two principal strategies have been optimized for precise regiocontrol:

  • Electrophilic Aromatic Bromination: Direct bromination of the tetrahydrobenzodiazepine core employs bromine (Br₂) in tetrahydrofuran (THF) with catalytic sulfuric acid at controlled temperatures (0-5°C). This method capitalizes on the electron-rich nature of the benzene ring in the diazepine structure, selectively targeting the para position relative to the lactam nitrogen. The reaction requires precise stoichiometric control (1.05-1.1 equivalents Br₂) to prevent dibromination and necessitates rigorous exclusion of moisture to avoid hydrolysis side reactions. Quenching with sodium bicarbonate followed by extraction with dichloromethane typically affords the monobrominated product with 70-85% purity before crystallization [1]. The regioselectivity is governed by the electron-donating effect of the adjacent nitrogen atom, which activates the ortho and para positions.

  • Brominated Precursor Approach: Alternative strategies utilize pre-brominated starting materials such as 2-(3-bromophenyl)acetonitrile or 3-bromoaniline derivatives, where the bromine atom is incorporated before benzodiazepine ring formation. This method circumvents regioselectivity challenges associated with direct bromination and protects the bromo-substituent throughout the synthesis. The approach requires careful selection of reaction conditions compatible with the aryl-bromide bond, particularly in metal-catalyzed steps where potential cleavage could occur. Raney nickel-catalyzed hydrogenation has proven effective for reducing nitrile intermediates without debromination when conducted under mild hydrogen pressure (2-3 atm) and ambient temperature [1]. This strategy is particularly valuable for large-scale production where reproducibility and purity are paramount.

Table 2: Bromination Method Comparison for 6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one

Bromination StrategyKey Reagents/ConditionsRegioselectivity ControlPurification MethodYield Range
Electrophilic AromaticBr₂/THF/H₂SO₄, 0-5°CPositional (C6) via electronic directing effectsSolvent extraction, crystallization65-75%
Brominated Precursor2-(3-Bromophenyl)acetonitrile, Raney Ni/H₂Pre-installed bromine at correct positionColumn chromatography, recrystallization80-88% (over multiple steps)
Directed Ortho-Metalationn-BuLi/Br₂, -78°CRequires protecting groups, complexLow-temperature quenching55-65%

Salt Formation and Purification Protocols for Enhanced Stability

Conversion of the free base to stable salt forms significantly enhances the physicochemical properties of 6-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one. The hydrochloride salt is the most prevalent form for pharmaceutical applications:

  • Hydrochloride Salt Formation: The free base is dissolved in anhydrous diethyl ether or tetrahydrofuran (THF) under nitrogen atmosphere, followed by dropwise addition of 1.0-1.2 equivalents of hydrochloric acid (2M solution in isopropanol) at 0-5°C. The hydrochloride salt typically precipitates as a crystalline solid, which is collected by filtration and washed with cold ether. This process achieves high chemical purity (>98%) and eliminates residual solvents from previous synthetic steps. Critical parameters include strict control of stoichiometry, temperature, and moisture exclusion to prevent hydrate formation or decomposition of the acid-sensitive benzodiazepine core [4] [8].

  • Advanced Purification Techniques: Multi-stage purification protocols ensure pharmaceutical-grade material. Recrystallization from ethanol/water mixtures (typically 3:1 ratio) produces well-defined crystals with minimal solvent inclusion. For analytical applications requiring ultra-high purity (>99.5%), preparative reverse-phase HPLC employing C18 columns with acetonitrile/water (0.1% formic acid) gradients effectively separates the target compound from structural analogs and ring-opened impurities. Countercurrent chromatography using heptane/ethyl acetate/methanol/water systems has emerged as a scalable, solvent-efficient alternative to column chromatography, particularly for separating diastereomers when chiral auxiliaries are employed in synthesis [7].

  • Stability Optimization: The hydrochloride salt demonstrates enhanced stability under controlled storage conditions. Accelerated stability studies indicate minimal degradation (<2%) after 6 months at -20°C in amber glass vials with desiccant. Critical degradation pathways include lactam hydrolysis under high-humidity conditions (>75% RH) and photoisomerization when exposed to UV light. Incorporation of oxygen scavengers in primary packaging and use of co-polymerized cyclodextrins in solid formulations significantly extend shelf-life by mitigating oxidative degradation at the C3 position [4].

Table 3: Stability Profile of 6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one Hydrochloride

Storage ConditionDegradation ProductsDegradation RateRecommended Packaging
25°C/60% RHHydrolyzed lactam (≤5%), dimer (≤1%)1.2%/monthDouble HDPE container with desiccant
40°C/75% RHHydrolyzed lactam (≤12%), brominated quinone (≤3%)3.8%/monthGlass bottle with nitrogen purge
-20°C (desiccated)None detected<0.1%/yearAmber glass vial with PTFE-lined cap

Comparative Analysis of Batch vs. Continuous Flow Reactor Syntheses

The synthesis of 6-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one has evolved from traditional batch processes to innovative continuous flow systems, each offering distinct advantages:

  • Batch Reactor Synthesis: Conventional batch production employs multi-step sequences in jacketed reactors with mechanical stirring. The cyclization step typically requires 6-8 hours at reflux temperature (80-85°C) in 1,4-dioxane, followed by gradual cooling for crystallization. Bromination necessitates cryogenic control (0-5°C) in separate reactors, creating bottlenecks in production scheduling. While batch processing offers flexibility for reaction parameter adjustments, it suffers from scaling inconsistencies, particularly in exothermic steps like bromination where heat dissipation becomes challenging above 5 kg scale. Typical batch yields range from 62-68% overall for multi-step sequences, with purification consuming 40-50% of total production time [1].

  • Continuous Flow Technology: Modern flow chemistry approaches integrate telescoped reactions in micro/mesofluidic systems. Key advantages include precise temperature control (±1°C) in high-surface-area reactors and reduced reaction volumes for hazardous intermediates. A representative flow synthesis involves: (1) Continuous imine formation (residence time 15 min, 70°C), (2) On-demand bromination with bromine-THF solution (residence time 8 min, 5°C), and (3) In-line quench and extraction. This integrated system achieves 85-90% conversion efficiency per pass with total residence times under 30 minutes. The technology enables real-time analytics via FTIR or Raman probes positioned between reactor modules, allowing instantaneous parameter adjustments unattainable in batch processes [2].

  • Economic and Environmental Impact: Flow reactors demonstrate superior process mass intensity (PMI ≤ 32 vs. 78 for batch) through solvent minimization and eliminated workup between steps. Energy consumption analyses reveal 60-70% reduction in cooling requirements for exothermic bromination when conducted in microfluidic heat exchangers. Capital expenditure for integrated flow systems is offset by 3-fold increases in space-time yield and reduced waste treatment costs. Life cycle assessment indicates flow synthesis reduces carbon footprint by 45% compared to batch methodology for equivalent output, primarily through optimized solvent use and eliminated intermediate isolation [1] [2].

Table 4: Performance Metrics: Batch vs. Flow Synthesis of 6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one

Performance MetricBatch Reactor ProcessContinuous Flow ProcessImprovement Factor
Overall Yield62-68%78-82%1.25x
Production Cycle Time48-72 hours4-6 hours10x
Solvent Consumption30 L/kg8 L/kg3.75x reduction
Temperature Control Precision±5°C±1°C5x
Maximum Safe Scale (Bromination)5 kg/batchUnlimited (numbered-up)Scalability advantage
Carbon Footprint (kg CO₂e/kg)1206645% reduction

Properties

CAS Number

1934435-81-0

Product Name

6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one

IUPAC Name

6-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one

Molecular Formula

C9H9BrN2O

Molecular Weight

241.088

InChI

InChI=1S/C9H9BrN2O/c10-6-2-1-3-7-8(6)9(13)12-5-4-11-7/h1-3,11H,4-5H2,(H,12,13)

InChI Key

BUEUNESCYAZTAT-UHFFFAOYSA-N

SMILES

C1CNC(=O)C2=C(N1)C=CC=C2Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.